Potassium (4-methoxycarbonylphenyl)trifluoroborate
Overview
Description
Potassium (4-methoxycarbonylphenyl)trifluoroborate is an organotrifluoroborate compound. It is used in Suzuki Cross-Coupling reactions as a potent boronic acid surrogate . Originally part of the Alfa Aesar product portfolio, it is now available under the Thermo Scientific Chemicals brand .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride diethyl etherate .Chemical Reactions Analysis
Potassium (4-methoxycarbonylphenyl)trifluoroborate is commonly used in Suzuki Cross-Coupling reactions , where it acts as a boronic acid surrogate. It participates in coupling reactions with various electrophiles to form new carbon-carbon bonds .Scientific Research Applications
Suzuki Cross-Coupling Reactions
Potassium (4-methoxycarbonylphenyl)trifluoroborate is used in Suzuki cross-coupling reactions, particularly with aryl or alkenyl halides or triflates, providing good yields. The trifluoroborates, being air- and moisture-stable solids, offer practical benefits in storage and handling. This utility is demonstrated in reactions catalyzed by palladium complexes, facilitating various functional group integrations (Molander & Rivero, 2002).
Cross-Coupling in Aqueous Media
Potassium (4-methoxycarbonylphenyl)trifluoroborate is also effective in cross-coupling reactions in aqueous media. Notably, it pairs with aryl and heteroaryl chlorides in the presence of palladacycle as precatalyst, enabling the synthesis of biphenyls and diarylmethanes under phosphine-free conditions. These reactions are significant for their versatility and environmentally friendly aspects (Alacid & Nájera, 2008).
Oxidation of Hydroxyl-Substituted Organotrifluoroborates
Research also extends to the oxidation of potassium organotrifluoroborates containing hydroxyl groups. These compounds, including aryl-, alkenyl-, and alkyltrifluoroborates, have been successfully oxidized with various oxidants, yielding products that retain the trifluoroborate moiety. This process is valuable for subsequent applications like Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).
Asymmetric Additions to Enones
The compound also plays a role in asymmetric 1,4-additions to enones, a reaction catalyzed by rhodium complexes. This reaction results in high yields and enantioselectivities, demonstrating the compound's utility in creating chiral centers, a critical aspect of synthetic organic chemistry (Pucheault, Darses, & Genêt, 2002).
Electrophilic Aromatic Substitution
Potassium (4-methoxycarbonylphenyl)trifluoroborate is involved in electrophilic aromatic substitution, particularly in the arylation of chlorides. The reactions, often catalyzed by oxime-derived palladacycles, demonstrate the versatility of the compound in synthetic pathways, allowing for the efficient creation of complex organic structures (Ming & Hayashi, 2016).
Role in Synthesis of Voltage-Gated Potassium Channel Blockers
While this is slightly tangential to the main chemical , research on potassium channel blockers like 4-Aminopyridine derivatives, which include methoxy and trifluoromethyl groups, underscores the broader context of potassium and trifluoroborate chemistry in neurological applications (Rodríguez-Rangel et al., 2019).
Molten Salt Chemistry and Electrochemistry
Potassium (4-methoxycarbonylphenyl)trifluoroborate contributes significantly to molten salt chemistry and electrochemistry. Its ability to form novel alkali metal salts with customizable anionic structures has implications in developing new materials with unique thermal and electrochemical properties (Iwasaki et al., 2016).
Future Directions
properties
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSKWRPRJKKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635798 | |
Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methoxycarbonylphenyl)trifluoroborate | |
CAS RN |
705254-34-8 | |
Record name | Borate(1-), trifluoro[4-(methoxycarbonyl)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705254-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.